3-(Chloromethyl)heptane

Organic Synthesis Alkylation Reactivity

3-(Chloromethyl)heptane (CAS 123-04-6), also widely recognized as 2-ethylhexyl chloride or 1-chloro-2-ethylhexane, is a branched, primary alkyl halide with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol. It is a colorless to pale yellow liquid with a boiling point of approximately 166–168 °C and a density of 0.88 g/cm³ at 20 °C.

Molecular Formula C8H17Cl
Molecular Weight 148.67 g/mol
CAS No. 123-04-6
Cat. No. B086058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)heptane
CAS123-04-6
Molecular FormulaC8H17Cl
Molecular Weight148.67 g/mol
Structural Identifiers
SMILESCCCCC(CC)CCl
InChIInChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3
InChIKeyWLVCBAMXYMWGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)heptane (CAS 123-04-6): Branched Alkyl Chloride for Specialized Organic Synthesis


3-(Chloromethyl)heptane (CAS 123-04-6), also widely recognized as 2-ethylhexyl chloride or 1-chloro-2-ethylhexane, is a branched, primary alkyl halide with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of approximately 166–168 °C and a density of 0.88 g/cm³ at 20 °C . Its branched 2-ethylhexyl carbon skeleton confers distinct physical properties, such as a relatively high calculated LogP of 4.4–5.6, indicating strong lipophilicity [2]. The compound is a versatile intermediate, finding primary application in the synthesis of pharmaceuticals, agrochemicals, surfactants, and plasticizers via nucleophilic substitution or alkylation reactions .

The Critical Importance of Molecular Architecture: Why 3-(Chloromethyl)heptane (CAS 123-04-6) Cannot Be Readily Substituted


Direct substitution with alternative C8 alkyl chlorides is often infeasible due to fundamental differences in reactivity, physical properties, and the resulting physicochemical characteristics of downstream products. The branched, 2-ethylhexyl architecture of 3-(Chloromethyl)heptane distinguishes it significantly from its linear isomer, 1-chlorooctane. This branching alters the compound's steric environment, influencing reaction kinetics in SN1/SN2 pathways, its lipophilicity (LogP), and its bulk physical properties such as density and boiling point [1]. These differences are not merely academic; they directly translate into variations in solubility, partitioning behavior in biphasic systems, and the final performance attributes of materials like surfactants and plasticizers, rendering one-for-one replacement without process re-optimization highly improbable .

Quantitative Differentiation: Head-to-Head Data for 3-(Chloromethyl)heptane (CAS 123-04-6) vs. Key Comparators


Branched vs. Linear Architecture: A Key Driver of Reactivity and Physical Properties

The branched structure of 3-(Chloromethyl)heptane (2-ethylhexyl chloride) imparts distinct reactivity and physical properties compared to its linear isomer, 1-chlorooctane (n-octyl chloride). While both share the formula C₈H₁₇Cl, 3-(Chloromethyl)heptane exhibits a significantly lower boiling point (166-168 °C) than 1-chlorooctane (181-183 °C), a difference of ~15 °C . Furthermore, the branched compound is denser (0.882 g/cm³ vs. ~0.874 g/cm³ for the linear isomer) and has a different water solubility profile . From a reactivity standpoint, the branching at the beta-position influences the steric hindrance around the primary electrophilic carbon, which can alter the rate and pathway (SN1 vs. SN2) of nucleophilic substitution reactions compared to the less hindered linear analogue [1].

Organic Synthesis Alkylation Reactivity

Lipophilicity Comparison: Quantifying the Impact of the 2-Ethylhexyl Motif

The 2-ethylhexyl group of 3-(Chloromethyl)heptane confers a high degree of lipophilicity, which is a critical parameter for applications requiring partitioning into organic phases or hydrophobic environments. The compound has a reported LogP (octanol-water partition coefficient) of 4.4 to 5.6 [1]. This contrasts with its linear counterpart, 1-chlorooctane, which has a LogP of approximately 4.69 . While the values are in a similar range, the branched structure of 3-(Chloromethyl)heptane leads to a lower melting point (-70 °C) compared to 1-chlorooctane (-58 °C to -61 °C), a difference of 9-12 °C, which can influence formulation and handling properties .

Lipophilicity Partitioning Drug Design

Density Differences: A Proxy for Molecular Packing and Purity Assessment

The density of 3-(Chloromethyl)heptane is a well-defined, measurable property that distinguishes it from closely related compounds and serves as a routine quality control (QC) parameter. It has a reported density of 0.882 g/cm³ at 20 °C . This is measurably higher than the density of its linear isomer, 1-chlorooctane, which is typically reported as 0.8738 g/cm³ at 20 °C . This difference of approximately 0.008 g/cm³, while small, is significant for a liquid and reflects the tighter molecular packing of the branched molecule. It also provides a clear metric for confirming identity and assessing purity upon receipt from a vendor .

Physical Properties Quality Control Process Chemistry

Halogen Series Comparison: Reactivity and Procurement Trade-offs (Cl vs. Br vs. I)

As an alkyl chloride, 3-(Chloromethyl)heptane occupies a strategic position in the reactivity spectrum of the 2-ethylhexyl halide series. Its C-Cl bond is stronger and less reactive than the corresponding C-Br bond in 2-ethylhexyl bromide or the C-I bond in 2-ethylhexyl iodide. While specific rate constants for the target compound are not available, class-level inference dictates that the chloride will be significantly less reactive in SN2 reactions, often requiring higher temperatures or stronger nucleophiles [1]. This lower reactivity, however, translates to greater thermal stability, a higher boiling point (166-168 °C), and a higher flash point (60 °C) compared to the more reactive but more volatile and thermally sensitive bromide (bp 75-77 °C/16 mmHg) and iodide (bp 90 °C/18 mmHg) analogues . The chloride is also generally more cost-effective and less prone to light-catalyzed decomposition than the iodide .

Nucleophilic Substitution Leaving Group Reagent Selection

Where 3-(Chloromethyl)heptane (CAS 123-04-6) Provides a Distinct Advantage: Recommended Use Cases


Synthesis of Lipophilic Pharmaceuticals and Prodrugs

The high LogP (4.4-5.6) and low melting point of 3-(Chloromethyl)heptane make it an ideal alkylating agent for introducing a highly lipophilic 2-ethylhexyl moiety into drug candidates . This is particularly valuable for improving the membrane permeability or modulating the pharmacokinetic profile of a pharmacophore. As noted in Section 3, the branched structure provides a different spatial and lipophilic footprint compared to a linear octyl group [1]. Furthermore, its moderate reactivity as an alkyl chloride (vs. bromide or iodide) allows for more controlled alkylation reactions, which can be advantageous in complex molecule synthesis .

Precursor to Specialty Surfactants and Emulsifiers

The compound's defined physical properties, including its high lipophilicity and low water solubility (0.0503 g/L), are directly relevant to its use as a precursor for cationic and non-ionic surfactants . By alkylating amines or polyethylene glycols with the 2-ethylhexyl group, chemists can create surfactants with specific hydrophilic-lipophilic balance (HLB) values. The difference in physical properties (e.g., density, boiling point) compared to the linear 1-chlorooctane, as detailed in Section 3, ensures that the resulting surfactants will have distinct performance characteristics in applications such as emulsification, detergency, and corrosion inhibition [1].

Production of Branched Phthalate Plasticizers (e.g., DEHP)

3-(Chloromethyl)heptane is a critical intermediate in the multi-step synthesis of bis(2-ethylhexyl) phthalate (DEHP), one of the most widely used plasticizers for polyvinyl chloride (PVC) . The 2-ethylhexyl group is essential for imparting the desired flexibility and low-temperature performance to the final PVC material. The use of this specific branched alkyl chloride is non-negotiable; substitution with a linear analogue would result in a plasticizer with different volatility, migration rates, and plasticizing efficiency, highlighting the importance of sourcing the correct isomer as supported by the physical property data in Section 3 [1].

Standardization of Analytical Methods and Quality Control

For analytical laboratories and quality control departments, the well-defined and documented physical constants of 3-(Chloromethyl)heptane are crucial. The compound's specific density (0.882 g/cm³), boiling point (166-168 °C), and refractive index (1.432-1.436) provide a suite of orthogonal measurements to verify the identity and purity of incoming shipments against the supplier's Certificate of Analysis . These quantitative benchmarks, as compared to potential substitutes in Section 3, allow for the immediate detection of mislabeled or contaminated material, preventing costly downstream process failures [1].

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